molecular formula C15H12Cl2N2OS B5800039 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5800039
M. Wt: 339.2 g/mol
InChI Key: XVJXRMKVYGYETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-proliferative activity by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide exhibits potent anti-proliferative activity against various cancer cell lines. Additionally, this compound has also been shown to induce apoptosis in cancer cells. However, the biochemical and physiological effects of this compound on normal cells are not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is its potent anti-proliferative activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit low toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide. One of the significant future directions is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the biochemical and physiological effects of this compound on normal cells. Furthermore, studies are needed to investigate the potential applications of this compound in other research fields, such as neurodegenerative diseases. Finally, efforts should be made to improve the solubility of this compound in water to facilitate its use in various experiments.
Conclusion:
In conclusion, 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound exhibits potent anti-proliferative activity against various cancer cell lines and has also been studied for its potential applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, efforts should be made to improve the solubility of this compound in water to facilitate its use in various experiments.

Synthesis Methods

The synthesis of 3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide can be achieved using various methods. One of the commonly used methods is the reaction of 3-chlorobenzoyl chloride and 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction mixture is then treated with carbon disulfide to form the thioamide derivative. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-5-6-12(8-13(9)17)18-15(21)19-14(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJXRMKVYGYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.